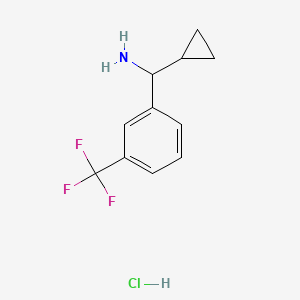

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride

Description

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS: 1159825-60-1) is a substituted cyclopropylmethanamine derivative with a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring. Its molecular formula is C₁₁H₁₃ClF₃N, and its molar mass is 251.68 g/mol . The compound’s structure combines a rigid cyclopropane ring with an electron-withdrawing -CF₃ group, which may enhance metabolic stability and binding affinity in pharmacological contexts. It is commercially available in quantities ranging from 100 mg to 1 g, with prices reflecting its synthetic complexity (e.g., 1 g at €316) .

Properties

IUPAC Name |

cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYXRMSWSQYWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the methanamine moiety: This can be done through reductive amination reactions using suitable amine precursors and reducing agents like sodium cyanoborohydride.

Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or the methanamine moiety.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1. Alzheimer's Disease Research

One of the prominent applications of cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride is as a β-secretase (BACE1) inhibitor, which is critical for the treatment of Alzheimer's disease. Research indicates that derivatives of this compound exhibit potent inhibition of BACE1, contributing to reduced levels of amyloid-beta peptides in the brain, a hallmark of Alzheimer's pathology. For instance, a study demonstrated that modifications to the cyclopropyl moiety significantly enhanced the pharmacokinetic properties and selectivity over other targets like BACE2 and CatD .

Table 1: In Vitro Activity of Cyclopropyl Derivatives Against BACE1

| Compound | BACE1 IC50 (μM) | BACE2 IC50 (μM) | CatD IC50 (μM) | Selectivity Ratio |

|---|---|---|---|---|

| Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine | 0.078 | 0.228 | >100 | 3.2 |

| Other derivatives (e.g., difluoromethyl variants) | Varies | Varies | Varies | Varies |

1.2. Antiviral Drug Development

Recent studies have also explored the synthesis of antiviral drugs utilizing this compound as a scaffold. The compound's unique structure allows for modifications that enhance antiviral activity while maintaining low toxicity profiles . The incorporation of cyclopropyl groups has been shown to improve the pharmacokinetic properties of antiviral agents, making them more effective against various viral infections.

Pharmacological Studies

2.1. Inhibition of Kinases

Research has indicated that this compound derivatives can act as potent inhibitors of specific kinases involved in cancer progression, such as DDR1 and DDR2. These compounds have demonstrated promising results in preclinical models, showing reduced activity against off-target kinases like RET and Flt3, which are associated with adverse effects in cancer therapies .

Table 2: Kinase Inhibition Profile of Cyclopropyl Derivatives

| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) | RET IC50 (nM) | Flt3 IC50 (nM) |

|---|---|---|---|---|

| Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine | <5 | <5 | High | High |

| Modified analogues (e.g., ethyl substitutions) | Varies | Varies | Reduced activity | Reduced activity |

Material Science Applications

Beyond medicinal chemistry, this compound is being investigated for its potential applications in material science due to its unique chemical properties. The fluorinated phenyl group enhances stability and reactivity, making it suitable for developing advanced materials with specific functional characteristics .

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Positional Isomer: Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine Hydrochloride

- Molecular Formula : C₁₁H₁₃ClF₃N (identical to the target compound).

- Key Difference : The -CF₃ group is at the 4-position of the phenyl ring instead of the 3-position .

- Steric Considerations: The 4-position may reduce steric hindrance compared to the 3-position, influencing binding pocket accessibility.

Ethanamine Derivatives: 1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride

Halogen-Substituted Analog: (R)-Cyclopropyl(3,5-dichlorophenyl)methanamine Hydrochloride

Simplified Backbone: [1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride

Sulfonyl-Modified Derivative: rac-[(1R,2S)-1-Methanesulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine Hydrochloride

- Key Feature : Incorporates a methanesulfonyl (-SO₂CH₃) group on the cyclopropane ring .

- Metabolism: May exhibit slower hepatic clearance due to steric shielding of the amine group.

Structural and Commercial Comparison Table

Research and Practical Implications

- Pharmacological Potential: The target compound’s cyclopropane and -CF₃ groups suggest utility in central nervous system (CNS) drugs, where rigidity and lipophilicity are critical for blood-brain barrier penetration.

- Synthetic Challenges : Introducing the cyclopropane ring requires specialized methods (e.g., Simmons-Smith reaction), while the -CF₃ group often involves fluorination reagents like DAST .

- Commercial Demand : Higher pricing of the target compound compared to simpler analogs (e.g., €316 vs. €221 for 1-[4-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid) reflects its complexity and niche applications .

Biological Activity

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenyl ring that carries a trifluoromethyl substituent. This unique structure is believed to enhance its lipophilicity and receptor binding characteristics, making it an interesting candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The trifluoromethyl group enhances the compound's ability to engage with biological molecules, which can lead to various biochemical effects.

Binding Affinity Studies

Studies have shown that this compound exhibits significant binding affinity to several receptors and enzymes, which is crucial for understanding its pharmacodynamics. Techniques such as radiolabeled binding assays and surface plasmon resonance (SPR) have been employed to elucidate these interactions.

Biological Activity Overview

Research indicates that this compound possesses several noteworthy biological activities:

- Inhibition of Kinases : The compound has been identified as a potent inhibitor of discoidin domain receptors (DDR1/2), which are implicated in fibrosis and other pathological conditions. In vitro studies report IC50 values below 5 nmol/L for DDR inhibition, indicating strong efficacy .

- Anti-Fibrotic Effects : In vivo studies demonstrate the compound's potential in reducing fibrosis in animal models, showcasing its therapeutic promise for conditions such as idiopathic pulmonary fibrosis .

- Selectivity Profile : Further optimization of the compound revealed improved selectivity against various kinases, with a notable decrease in activity against RET and Flt-3 kinases when substituents were modified .

Table 1: Biological Activity Summary

| Activity Type | Description | IC50 Value (nmol/L) |

|---|---|---|

| DDR1/2 Inhibition | Potent inhibitor for anti-fibrotic applications | < 5 |

| RET Inhibition | Reduced activity with larger substituents | Varies |

| Flt-3 Inhibition | Decreased inhibition observed with cyclopropyl group | Varies |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine | Cyclopropyl and trifluoromethyl groups | Enhanced lipophilicity and receptor binding |

| 4-Chloro-3-(trifluoromethyl)phenylmethanamine | Chlorinated phenyl ring | Different halogen may influence binding |

| 3-Trifluoromethylphenylmethanamine | Similar trifluoromethyl group | Lacks cyclopropyl moiety |

Case Studies

- Anti-Fibrotic Efficacy : A study conducted on mice models demonstrated that administration of this compound significantly reduced collagen deposition in lung tissues, indicating its potential use in treating pulmonary fibrosis .

- Kinase Selectivity Optimization : Researchers optimized the structure by modifying the "flag methyl" group on the pyrazole scaffold. The resulting compounds showed varying degrees of selectivity against DDR2 while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride?

- Methodological Answer : Synthesis optimization involves selecting appropriate starting materials (e.g., trifluoromethylphenyl derivatives and cyclopropane precursors) and reaction conditions. For example, reductive amination using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) or methanol is a common approach for analogous compounds . Temperature control (e.g., room temperature vs. reflux) and solvent polarity significantly impact yield. Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS is critical to avoid over-reduction or byproduct formation.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are used to confirm the presence of cyclopropyl, trifluoromethyl, and aromatic protons. For example, cyclopropyl protons typically appear as multiplet signals between δ 0.5–2.0 ppm, while trifluoromethyl groups show distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Purity Analysis : HPLC with UV detection (e.g., 95% purity threshold) or titration methods for hydrochloride salts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

- Storage : Store in sealed containers at 2–8°C in a dry environment to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for structurally related compounds?

- Methodological Answer : Contradictions in receptor binding (e.g., serotonin 2C vs. 2A selectivity) may arise from stereochemical variations or assay conditions. Strategies include:

- Enantiomer-Specific Studies : Use chiral chromatography to separate enantiomers and test their activity independently .

- Functional Assays : Compare cAMP inhibition (for Gi-coupled receptors) and β-arrestin recruitment (for Gq-coupled pathways) to assess functional selectivity .

- Structural Modeling : Perform docking studies using cryo-EM or X-ray crystallography data to identify key interactions (e.g., cyclopropane ring positioning in receptor pockets) .

Q. What methodologies are effective for studying the hydrolytic stability of the cyclopropane ring under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability Tests : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS. Cyclopropane rings are prone to acid-catalyzed ring-opening, which may reduce bioavailability .

- Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

- Stabilization Strategies : Co-formulate with antioxidants (e.g., ascorbic acid) or encapsulate in liposomes to protect against hydrolysis .

Q. How can researchers evaluate the compound’s functional selectivity for serotonin receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., ³H-LSD for 5-HT₂ receptors) to measure IC₅₀ values in transfected HEK293 cells .

- Calcium Flux Assays : Utilize FLIPR® systems to quantify receptor activation via intracellular calcium release .

- In Vivo Models : Test behavioral outcomes (e.g., head-twitch response in mice) to correlate in vitro selectivity with functional effects .

Q. What analytical techniques are suitable for detecting trace impurities in scaled-up synthesis batches?

- Methodological Answer :

- GC-MS or LC-HRMS : Identify low-abundance byproducts (e.g., dehalogenated or dimerized species) with high sensitivity .

- Elemental Analysis : Quantify residual catalysts (e.g., palladium) using inductively coupled plasma mass spectrometry (ICP-MS).

- NMR Relaxometry : Detect amorphous vs. crystalline impurities through spin-lattice relaxation times (T₁) .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Stationary Phases (CSPs) : Use columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases for preparative separation .

- Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) to hydrolyze one enantiomer selectively.

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Data Contradiction Analysis

Q. How should discrepancies in reported receptor binding affinities be addressed?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, ligand concentrations). Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.